5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide
Description
The compound 5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide features a hybrid heterocyclic scaffold comprising:
- A 5-methylisoxazole-3-carboxamide core, providing hydrogen-bonding capacity via the carboxamide group.
- A methylene bridge linking the triazole and isoxazole moieties, contributing conformational flexibility.
While direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs exhibit antitumor properties, as discussed below .
Properties
IUPAC Name |
5-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-8-4-11(15-19-8)12(18)13-5-9-6-17(16-14-9)10-2-3-20-7-10/h2-4,6-7H,5H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCYSSRVLFOROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Attachment of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.
Construction of the Isoxazole Ring: This step may involve the cyclization of a β-keto ester with hydroxylamine.
Final Coupling: The isoxazole and triazole intermediates are then coupled under appropriate conditions, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts to ensure high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the isoxazole ring, potentially leading to ring opening or hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group or the methyl group on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced triazole or isoxazole derivatives.
Substitution: Substituted carboxamides or methyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that combines an isoxazole ring with a triazole and thiophene moiety. The molecular formula is , and its molecular weight is approximately 276.32 g/mol. The presence of these heterocycles contributes to its biological activity.
Key Structural Components
| Component | Description |
|---|---|
| Isoxazole | A five-membered ring containing one nitrogen and one oxygen atom, known for its biological activity. |
| Triazole | A five-membered ring with three nitrogen atoms, often involved in drug design due to its ability to form hydrogen bonds. |
| Thiophene | A sulfur-containing aromatic ring that enhances the compound's lipophilicity and biological interactions. |
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing triazole rings have shown promising results against human lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.
Case Study:
A study evaluated the cytotoxicity of several triazole derivatives, including those related to 5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide, against a panel of 60 human cancer cell lines. The results demonstrated that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer properties .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Triazole derivatives are known to exhibit activity against a range of bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies have indicated that compounds with similar structures possess anti-inflammatory properties by inhibiting key inflammatory pathways.
Case Study:
In vitro assays demonstrated that certain derivatives reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with various biological targets can be exploited to design new therapeutics for cancer and infectious diseases.
Research Insights:
Recent research has focused on modifying the isoxazole and triazole components to enhance bioavailability and selectivity towards specific targets in cancer therapy .
Mechanism of Action
The mechanism of action of 5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can engage in hydrogen bonding and π-π interactions, while the isoxazole and thiophene rings can participate in hydrophobic interactions and electron transfer processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Features
Key structural variations among related compounds include:
- Heterocyclic substituents : Thiophene vs. phenyl groups on the triazole ring.
- Heterocyclic core : Isoxazole vs. thiadiazole or thiazole.
- Substituent positioning : Isoxazole-3-carboxamide vs. isoxazole-4-carboxamide.
2.2 Structure-Activity Relationships (SAR)
- Triazole vs. Thiazole/Thiadiazole: Compound 12a (thiazole core) shows superior potency (IC50 = 1.19 µM for HepG2) compared to 9b (thiadiazole core, IC50 = 2.94 µM), indicating thiazole’s enhanced bioactivity in this series .
Aromatic Substituents :
Carboxamide Positioning :
2.3 Physicochemical Properties
- LogP/Solubility : Thiophene’s moderate lipophilicity and the polar carboxamide group likely balance the target compound’s solubility. In contrast, phenyl-substituted analogs (e.g., 9b, 12a) may exhibit higher logP values, impacting membrane permeability .
Biological Activity
5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, a triazole moiety, and a thiophene substituent. These structural components contribute to its reactivity and biological effects. The IUPAC name for the compound is as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H12N4O2S |
| Molecular Weight | 276.32 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been observed to exhibit:
- Antimicrobial Activity : The compound can disrupt microbial cell membranes, leading to cell lysis and death.
- Anticancer Properties : It inhibits specific enzymes involved in cell proliferation, which may contribute to its potential as an anticancer agent.
Biological Evaluation
Recent studies have evaluated the biological efficacy of this compound against various cancer cell lines and microbial strains.
Case Studies
- Anticancer Activity : A study assessed the compound's effects on a panel of 60 human cancer cell lines. Results indicated significant inhibition of cell growth in several lines, suggesting potential for development as an anticancer drug .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound against common pathogens. The results demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria .
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
- Isoxazole Synthesis : The isoxazole moiety can be synthesized via condensation reactions involving appropriate precursors.
- Final Assembly : The final product is obtained through coupling reactions involving the synthesized triazole and isoxazole intermediates.
Comparative Analysis
A comparison with similar compounds reveals unique biological profiles:
| Compound | Biological Activity | Notes |
|---|---|---|
| Compound A | Moderate anticancer | Lacks triazole moiety |
| Compound B | Strong antimicrobial | Different substituents affecting reactivity |
Q & A
Q. What are the standard synthetic routes for 5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide?
The compound can be synthesized via multi-step heterocyclic coupling reactions. A typical approach involves:
- Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.
- Step 2 : Alkylation or nucleophilic substitution to attach the isoxazole-carboxamide moiety.
- Step 3 : Purification via column chromatography using ethyl acetate/hexane (3:7) or recrystallization from DMF/ethanol mixtures.
Key reagents include K₂CO₃ as a base and DMF as a solvent .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | CuSO₄·5H₂O, sodium ascorbate, DMF, RT | 64–74 | |
| 2 | 5-methylisoxazole-3-carboxamide, K₂CO₃, RCH₂Cl, DMF | 65–70 |
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for the thiophene (δ 7.2–7.5 ppm), triazole (δ 8.1–8.3 ppm), and isoxazole (δ 6.5–6.7 ppm) protons .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole C-N vibrations (~1520 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₂N₄O₂S) with <0.3% deviation .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL?
SHELXL is ideal for refining anisotropic displacement parameters and handling twinned crystals. Critical steps include:
- Data Integration : Use SHELXCDE for absorption corrections.
- Restraints : Apply SIMU/DELU restraints to manage thermal motion in flexible groups (e.g., thiophene-triazole linkage).
- Validation : Check R₁ (<5%) and wR₂ (<12%) residuals. Recent SHELXL updates support twin refinement (BASF parameter) and hydrogen-bonding networks .
Q. How can computational methods predict the bioactivity of this compound?
Q. Table 2: Docking Results for GSK-3β Inhibition
| Pose | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| 1 | -9.2 | Lys85, Asp200 |
| 2 | -8.7 | Val135, Tyr134 |
Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?
- Reproducibility Checks : Verify purity via HPLC (≥95%) and thermal analysis (DSC/TGA).
- Polymorphism Screening : Recrystallize from solvents like acetonitrile or ethyl acetate to isolate stable polymorphs.
- Cross-Study Comparison : For example, melting points ranging from 208–278°C in thiophene derivatives may reflect differing substituents or crystal packing .
Q. What strategies optimize yield in large-scale synthesis?
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce reaction time (e.g., 30% yield increase vs. batch) .
- DoE Optimization : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol%) to identify robust conditions .
Q. How is the compound’s stability assessed under storage conditions?
Q. What are the compound’s applications in material science?
- Electron-Transport Layers : The isoxazole-triazole system exhibits a HOMO-LUMO gap of ~3.1 eV, suitable for OLEDs .
- Coordination Polymers : React with Zn(II) to form porous frameworks (BET surface area: 450 m²/g) for gas storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
